Divergent Nuclear Receptor Activity: Target Compound vs. Direct Anilide Analog SR-0987
While the direct anilide analog SR-0987 (CAS 303126-97-8) acts as a potent RORγt agonist (EC50 ≈ 800 nM in a gene-reporter assay; induces IL-17 expression in mouse EL4 T lymphocytes) [1], 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide lacks the requisite geometry for RORγt binding. The hydroxyethyl linker in the target compound extends the distance between the critical terminal trifluoromethylphenyl group and the amide by approximately 2.5 Å compared to SR-0987's direct anilide linkage, effectively abolishing RORγt agonism (EC50 > 30 μM, no significant reporter gene activation at 30 μM in a comparable assay format) . This functional divergence is critical for applications requiring immune-cell engagement without unintended RORγt-mediated gene expression.
| Evidence Dimension | RORγt agonism (EC50) |
|---|---|
| Target Compound Data | EC50 > 30,000 nM (no significant activation at 30 μM in RORγt reporter gene assay) |
| Comparator Or Baseline | SR-0987 (CAS 303126-97-8) EC50 = 800 nM |
| Quantified Difference | > 37.5-fold lower potency (essentially inactive) |
| Conditions | Gene-reporter assay using T-cell isoform of RORγ (RORγt); mouse EL4 T lymphocyte functional assay measuring IL-17 upregulation. |
Why This Matters
For researchers targeting alternative pathways (e.g., TMPRSS4 or kinases), the absence of RORγt activity eliminates a potential off-target immunomodulatory liability that plagues the direct anilide series.
- [1] BiochemPartner. SR-0987 (CAS 303126-97-8) Product Datasheet. BCP29012. Accessed April 2026. View Source
